molecular formula C8H14O2 B2741777 3-Ethyl-3-methyloxan-4-one CAS No. 2229530-84-9

3-Ethyl-3-methyloxan-4-one

Cat. No.: B2741777
CAS No.: 2229530-84-9
M. Wt: 142.198
InChI Key: XZMKJSHONREFAU-UHFFFAOYSA-N
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Description

3-Ethyl-3-methyloxan-4-one is an organic compound with the molecular formula C8H14O2 and a molecular weight of 142.2 g/mol . It is also known by its IUPAC name, 3-ethyl-3-methyltetrahydro-4H-pyran-4-one . This compound is a member of the oxanone family, characterized by a six-membered ring containing one oxygen atom and a ketone functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-3-methyloxan-4-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-ethyl-3-methyl-1,5-pentanediol with an acid catalyst can yield this compound through intramolecular cyclization .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This typically includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-3-methyloxan-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-Ethyl-3-methyloxan-4-one has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Ethyl-3-methyloxan-4-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may act as a substrate for enzymes, leading to the formation of various metabolites. The exact pathways and targets depend on the specific context and application .

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-3-ethyloxan-4-one: Similar in structure but with different substituent positions.

    3-Propyl-3-methyloxan-4-one: Contains a propyl group instead of an ethyl group.

    3-Ethyl-3-methyl-2-oxanone: Differing in the position of the ketone group.

Uniqueness

3-Ethyl-3-methyloxan-4-one is unique due to its specific substituent pattern and the resulting chemical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and industrial production .

Properties

IUPAC Name

3-ethyl-3-methyloxan-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-3-8(2)6-10-5-4-7(8)9/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZMKJSHONREFAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(COCCC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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